L-687414

Description

Properties

IUPAC Name |

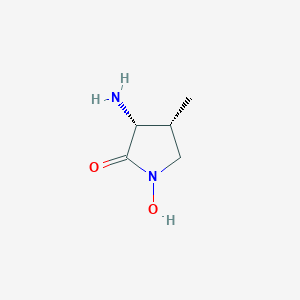

(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYSFPFYQBZGDC-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C(=O)[C@@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437953 | |

| Record name | (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130931-65-6 | |

| Record name | (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of L-687,414

This technical guide provides a comprehensive overview of the mechanism of action of L-687,414, a significant modulator of the N-methyl-D-aspartate (NMDA) receptor. The information is curated for professionals in the fields of neuroscience, pharmacology, and drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

L-687,414 is a research chemical that acts as a low-efficacy partial agonist at the glycine (B1666218) modulatory site of the NMDA receptor.[1][2][3] In conditions of excessive NMDA receptor stimulation, its antagonist properties become more prominent.[1] This dual activity has positioned L-687,414 as a valuable tool for investigating the physiological and pathological roles of the NMDA receptor, with potential therapeutic implications. The compound has demonstrated anticonvulsant, analgesic, and neuroprotective effects in animal models.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the pharmacological profile of L-687,414.

Table 1: In Vitro Receptor Binding and Activity

| Parameter | Value | Species/Tissue | Experimental Context |

| Apparent K_b_ | 15 µM | Rat Cortical Slices | Antagonism of NMDA-evoked population depolarizations.[1][2] |

| pK_b_ | 6.2 ± 0.12 | Rat Cultured Cortical Neurons | Shift in the concentration-response for NMDA-evoked inward current.[1][2] |

| pK_i_ | 6.1 ± 0.09 | Not Specified | Affinity for the glycine site on the NMDA receptor complex.[1][2] |

| Intrinsic Activity | ~10% of glycine | Rat Cultured Cortical Neurons | Partial agonism in whole-cell voltage-clamp experiments.[1][2] |

Table 2: In Vivo Anticonvulsant Efficacy (ED_50_ Values)

| Seizure Induction Method | ED_50_ (mg/kg) | Animal Model | Administration Route & Timing |

| N-methyl-D,L-aspartic acid (NMDLA) | 19.7 | Male Swiss Webster Mice | Intravenous, 15 min before test.[4] |

| Pentylenetetrazol (PTZ) | 13.0 | Male Swiss Webster Mice | Intravenous, 15 min before test.[4] |

| Electroshock | 26.1 | Male Swiss Webster Mice | Intravenous, 15 min before test.[4] |

| Audiogenic (120 dB bell) | 5.1 | DBA/2 Mice | Intraperitoneal, 30 min before test.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in the literature for L-687,414.

1. Antagonism of NMDA-Evoked Population Depolarizations in Rat Cortical Slices

-

Objective: To determine the antagonist potency (apparent K_b_) of L-687,414 at the NMDA receptor in a tissue preparation.

-

Methodology:

-

Tissue Preparation: Cortical slices are prepared from the brains of rats.

-

Electrophysiology: The slices are maintained in an interface chamber and superfused with artificial cerebrospinal fluid. Population depolarizations are recorded in the cortical grey matter.

-

Drug Application: NMDA is applied to evoke population depolarizations. L-687,414 is then co-applied at various concentrations to assess its ability to antagonize the NMDA-evoked response.

-

Data Analysis: The concentration of L-687,414 that produces a two-fold rightward shift in the NMDA concentration-response curve is used to calculate the apparent K_b_ value.

-

2. Whole-Cell Voltage-Clamp in Rat Cultured Cortical Neurons

-

Objective: To characterize the functional activity of L-687,414 on NMDA receptor-mediated currents at the single-cell level.

-

Methodology:

-

Cell Culture: Primary cortical neurons are cultured from rat embryos.

-

Electrophysiology: Whole-cell voltage-clamp recordings are performed on individual neurons. The cell membrane is held at a negative potential (e.g., -60 mV) to record inward currents.

-

Drug Application: NMDA is applied to the neuron to evoke an inward current. L-687,414 is then co-applied with NMDA to measure its effect on the current. To determine if it is a partial agonist, L-687,414 is applied in the absence and presence of a saturating concentration of glycine.

-

Data Analysis: The shift in the NMDA concentration-response curve in the presence of L-687,414 is used to calculate the pK_b_. The ability of L-687,414 to evoke a current on its own, and the extent to which it can inhibit the maximal glycine-evoked current, are used to estimate its intrinsic activity.[1][2]

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of L-687,414 is its interaction with the glycine binding site on the NR1 subunit of the NMDA receptor. The following diagrams illustrate the key signaling pathways and the proposed mechanism of L-687,414.

Caption: NMDA Receptor Signaling Pathway and L-687,414 Interaction.

The following diagram illustrates the experimental workflow for determining the anticonvulsant activity of L-687,414.

Caption: Experimental Workflow for Anticonvulsant Activity Assessment.

L-687,414's activity as a partial agonist at the glycine site of the NMDA receptor is a key aspect of its mechanism. This means it has a lower intrinsic efficacy compared to the full agonist, glycine. In scenarios where there is excessive glutamate and glycine, leading to over-activation of NMDA receptors (a condition known as excitotoxicity), L-687,414 can act as a competitive antagonist by occupying the glycine site and preventing the full agonistic effect of glycine. This is the basis for its neuroprotective properties.

Recent research has also explored the interaction of L-687,414 with other neurotransmitter systems. For instance, the hyperlocomotion induced by L-687,414 in rodents can be reversed by agonists of the Trace Amine-Associated Receptor 1 (TAAR1).[3][5] This suggests a downstream interaction between the glutamatergic system, modulated by L-687,414, and the dopaminergic system, where TAAR1 is expressed.[5]

Caption: Logical Relationship of L-687,414's Dual Action.

References

- 1. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-687,414 - Wikipedia [en.wikipedia.org]

- 4. The anticonvulsant and behavioural profile of L-687,414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

L-687,414: A Technical Guide to its Partial Agonist Activity at the NMDA Receptor Glycine Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-687,414, a partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. The document collates quantitative data, details key experimental methodologies, and visualizes relevant pathways and workflows to serve as a comprehensive resource for professionals in neuroscience research and drug development.

Core Concepts: The NMDA Receptor and Glycine Site Modulation

The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission, synaptic plasticity, and memory formation. For the NMDA receptor's ion channel to open, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[1][2] The glycine binding site represents a key target for modulating NMDA receptor activity. Partial agonists at this site, such as L-687,414, are compounds that bind to the receptor and elicit a response that is lower than that of a full agonist like glycine.[2][3] This profile is of therapeutic interest as it may allow for a degree of normal synaptic transmission while preventing the excessive receptor activation associated with excitotoxicity.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of L-687,414's interaction with the NMDA receptor glycine site, based on published in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Efficacy of L-687,414

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| pKi | 6.1 ± 0.09 | Rat | Concentration-inhibition curves in cultured cortical neurons | [3][4] |

| Apparent Kb | 15 µM | Rat | Antagonism of NMDA-evoked population depolarizations in cortical slices | [3][4] |

| pKb | 6.2 ± 0.12 | Rat | Whole-cell voltage-clamp in cultured cortical neurons | [3][4] |

| Estimated Intrinsic Activity | ~10% of glycine | Rat | Whole-cell voltage-clamp in cultured cortical neurons | [3][4] |

Table 2: In Vivo Anticonvulsant Activity of L-687,414 in Mice

| Seizure Model | ED50 (mg/kg, i.v.) | Reference |

| N-methyl-D,L-aspartic acid (NMDLA)-induced | 19.7 | [5] |

| Pentylenetetrazol (PTZ)-induced | 13.0 | [5] |

| Electroshock-induced | 26.1 | [5] |

| Audiogenic (DBA/2 mice, i.p.) | 5.1 | [5] |

Signaling and Experimental Visualizations

To clarify the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: NMDA receptor signaling pathway with L-687,414 modulation.

Caption: Workflow for in vivo Long-Term Potentiation (LTP) experiments.

Experimental Protocols

This section details the methodologies for key experiments used to characterize L-687,414.

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp

This technique is used to measure the affinity (pKb) and intrinsic activity of L-687,414 on individual neurons.

-

Cell Preparation: Primary cortical neurons are cultured from rat embryos. After a period of growth in vitro (typically 1-2 weeks), they are suitable for electrophysiological recordings.

-

Recording Setup: Neurons are visualized using an inverted microscope. A glass micropipette with a fine tip (3-6 MΩ resistance) is filled with an intracellular solution (e.g., containing K-Gluconate, KCl, HEPES, EGTA, MgATP, and Na2-GTP) and carefully brought into contact with a neuron to form a high-resistance seal. The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration.

-

Experimental Procedure:

-

Neurons are voltage-clamped at a holding potential of approximately -70 mV.

-

An external solution containing a known concentration of NMDA is applied to evoke an inward current.

-

To determine the antagonist properties, concentration-response curves for NMDA are generated in the absence and presence of various concentrations of L-687,414. The rightward shift in the NMDA concentration-response curve allows for the calculation of the pKb value.[3][4]

-

To determine partial agonist activity, L-687,414 is applied in the presence of a saturating concentration of NMDA. The inability of L-687,414 to completely abolish the inward current, and the level of the remaining current relative to that produced by glycine, is used to estimate its intrinsic activity.[3][4]

-

In Vitro Electrophysiology: NMDA-Evoked Population Depolarizations in Cortical Slices

This method assesses the potency of L-687,414 in a more intact tissue preparation.

-

Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF), typically containing NaCl, KCl, NaHPO4, NaHCO3, CaCl2, MgCl2, and dextrose, and bubbled with 95% O2/5% CO2. Coronal slices of the cortex (around 400 µm thick) are prepared using a vibratome. Slices are allowed to recover in a holding chamber with oxygenated aCSF.

-

Recording: A single slice is transferred to a recording chamber and perfused with aCSF. A recording electrode is placed in the cortical tissue to measure extracellular field potentials.

-

Experimental Procedure:

-

A stable baseline potential is established.

-

NMDA is applied to the slice, causing a population depolarization.

-

The ability of different concentrations of L-687,414 to antagonize this NMDA-evoked depolarization is measured.

-

The concentration of L-687,414 that produces a 50% reduction in the NMDA response is used to determine the apparent Kb value.[3][4]

-

In Vivo Anticonvulsant Assays

These experiments evaluate the protective effects of L-687,414 against seizures in animal models.

-

Animal Models: Male Swiss Webster or DBA/2 mice are commonly used.[5]

-

Drug Administration: L-687,414 is typically administered intravenously (i.v.) or intraperitoneally (i.p.) at various doses a set time before the seizure-inducing stimulus.[5]

-

Seizure Induction Methods:

-

Chemically-Induced: A convulsant agent such as N-methyl-D,L-aspartic acid (NMDLA) or pentylenetetrazol (PTZ) is administered to the animals.[5]

-

Electrically-Induced: A brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a maximal electroshock seizure.[5]

-

Audiogenic: Genetically susceptible mice (e.g., DBA/2) are exposed to a high-intensity sound (e.g., 120 dB bell).[5]

-

-

Data Analysis: The dose of L-687,414 that protects 50% of the animals from seizures (the ED50) is calculated for each model.[5]

In Vivo Long-Term Potentiation (LTP)

This protocol assesses the impact of L-687,414 on a key form of synaptic plasticity thought to underlie learning and memory.

-

Animal Preparation: Rats are anesthetized (e.g., with urethane) and placed in a stereotaxic frame to allow for precise electrode placement. A small hole is drilled in the skull above the hippocampus.

-

Electrode Placement: A stimulating electrode is lowered into a presynaptic pathway, such as the medial perforant path, and a recording electrode is placed in a postsynaptic area, like the dentate gyrus, to record field excitatory postsynaptic potentials (fEPSPs).

-

Experimental Procedure:

-

Baseline Recording: Stable baseline fEPSPs are recorded for a period (e.g., 60 minutes) by delivering low-frequency stimulation.

-

Drug Administration: A specific dosing regimen of L-687,414 or a vehicle control is administered intravenously.[4]

-

LTP Induction: LTP is induced by applying high-frequency stimulation (HFS) to the presynaptic pathway.

-

Post-HFS Recording: fEPSPs are recorded for several hours following HFS to monitor the potentiation of the synaptic response.

-

-

Data Analysis: The magnitude and duration of LTP in the L-687,414 treated group are compared to the control group to determine the drug's effect on this form of synaptic plasticity. Studies have shown that at neuroprotective doses, L-687,414 does not prevent the induction of hippocampal LTP.[3][4]

Conclusion

L-687,414 demonstrates a distinct pharmacological profile as a low-efficacy partial agonist at the NMDA receptor glycine site. Its ability to provide anticonvulsant effects and neuroprotection without impairing synaptic plasticity like LTP at therapeutic doses highlights the potential advantages of this mechanism of action. The data and protocols outlined in this guide provide a foundational resource for further investigation into L-687,414 and other glycine site modulators for the potential treatment of neurological disorders.

References

- 1. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]

- 2. Brain Slice Preparation (Theory) : Neurophysiology Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. Preparation of Cortical Brain Slices for Electrophysiological Recording | Springer Nature Experiments [experiments.springernature.com]

- 4. Acute slice preparation for electrophysiology increases spine numbers equivalently in the male and female juvenile hippocampus: a DiI labeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of cortical brain slices for electrophysiological recording - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Raltegravir, a Core HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide addresses the user's core request for a technical overview of an HIV-1 integrase inhibitor. The initially requested compound, L-687,414, is not an HIV-1 integrase inhibitor but a glycine-site NMDA receptor antagonist. This guide focuses on Raltegravir, a well-characterized, first-in-class HIV-1 integrase inhibitor, to fulfill the structural and content requirements of the original query.

Executive Summary

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. This integration is a critical step for establishing a persistent infection. Raltegravir (brand name: Isentress) was the first integrase strand transfer inhibitor (INSTI) approved for the treatment of HIV-1 infection. It represents a significant milestone in antiretroviral therapy, offering a novel mechanism of action against the virus. This document provides a comprehensive technical overview of Raltegravir, including its chemical properties, mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Chemical and Physical Properties of Raltegravir

Raltegravir is a hydroxypyrimidinone carboxamide derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide[1] |

| CAS Number | 518048-05-0[1][2][3] |

| Molecular Formula | C₂₀H₂₁FN₆O₅[1][2][3] |

| Molecular Weight | 444.42 g/mol [1][2][3] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO[4] |

| Formulation | Often administered as its potassium salt, Raltegravir potassium (CAS: 871038-72-1)[4][5] |

Mechanism of Action

Raltegravir is a potent and selective inhibitor of the HIV-1 integrase enzyme.[6] It specifically targets the strand transfer step of the integration process, preventing the covalent insertion of the viral DNA into the host chromosome.[7]

The HIV-1 integration process, catalyzed by integrase, occurs in two main steps:

-

3'-Processing: In the cytoplasm of the infected cell, the integrase enzyme binds to the ends of the linear viral DNA and removes a dinucleotide from each 3' end. This exposes reactive hydroxyl groups.

-

Strand Transfer: The pre-integration complex, containing the processed viral DNA and integrase, is transported into the nucleus. Here, the integrase facilitates a nucleophilic attack from the exposed 3'-OH groups of the viral DNA onto the phosphodiester backbone of the host cell's chromosomal DNA. This covalently links the viral DNA to the host genome.

Raltegravir acts by binding to the active site of the integrase-viral DNA complex, a structure known as the intasome.[8] Within the active site, Raltegravir chelates the two divalent metal ions (typically Mg²⁺) that are essential for the catalytic activity of the enzyme.[8][9] By binding in this manner, Raltegravir blocks the strand transfer step, effectively preventing the stable integration of the viral genome into the host DNA.[7] This halts the viral replication cycle.

References

- 1. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Raltegravir in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]

- 5. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mybiosource.com [mybiosource.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

L-687,414: A Technical Guide to a Glycine Site NMDA Receptor Partial Agonist

Foreword: This document provides an in-depth technical overview of the discovery, mechanism of action, and pharmacological profile of L-687,414, a selective partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This guide is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Introduction

L-687,414, chemically known as (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one, is a compound developed by Merck Sharp & Dohme Research Laboratories. It emerged from research programs focused on identifying ligands for the glycine co-agonist site on the NMDA receptor.[1] This receptor is a crucial component of excitatory neurotransmission in the central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders. L-687,414 is distinguished by its characterization as a low-efficacy partial agonist, a property that confers a unique pharmacological profile with potential therapeutic advantages over full antagonists.

Discovery and Synthesis

The discovery of L-687,414 was the result of efforts to develop potent and selective ligands for the NMDA receptor's glycine site. A short and efficient synthesis for L-687,414 was later developed at F. Hoffmann-La Roche.[1] While the full detailed protocol is proprietary, the synthesis is described as a six-step process with a 14% overall yield, starting from the commercially available (S)-β-methyl-γ-butyrolactone.

Mechanism of Action

L-687,414 exerts its effects by binding to the glycine co-agonist site on the NR1 subunit of the NMDA receptor. Unlike full agonists such as glycine, L-687,414 only partially activates the receptor, even at saturating concentrations. This results in a dual action: in conditions of low glycine concentration, it can facilitate NMDA receptor function, while in the presence of high glycine levels, it acts as a competitive antagonist. This low intrinsic activity is a key feature of its pharmacological profile.[1]

Signaling Pathway of the NMDA Receptor

Caption: NMDA receptor activation and modulation by L-687,414.

Pharmacological Data

The pharmacological properties of L-687,414 have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Pharmacological Profile of L-687,414

| Parameter | Value | Species/Tissue | Reference |

| Apparent Kb | 15 µM | Rat Cortical Slices | [1] |

| pKb | 6.2 ± 0.12 | Rat Cultured Cortical Neurons | [1] |

| pKi | 6.1 ± 0.09 | Rat NMDA Receptor Complex | [1] |

| Estimated Intrinsic Activity | ~10% of glycine | Rat Cultured Cortical Neurons | [1] |

Table 2: In Vivo Anticonvulsant Activity of L-687,414 in Mice

| Seizure Model | ED50 (mg/kg) | Route of Administration | Reference |

| N-methyl-D,L-aspartic acid (NMDLA)-induced | 19.7 | Intravenous | [1] |

| Pentylenetetrazol (PTZ)-induced | 13.0 | Intravenous | [1] |

| Electroshock-induced | 26.1 | Intravenous | [1] |

| Audiogenic (DBA/2 mice) | 5.1 | Intraperitoneal | [1] |

Table 3: In Vivo Neuroprotective Dosing Regimen in Rats

| Study Type | Dosing Regimen | Animal Model | Reference |

| Neuroprotection | 28 mg/kg i.v. bolus followed by 28 mg/kg/h infusion | Rat Stroke Model | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize L-687,414.

Synthesis of L-687,414

While the full experimental details of the optimized synthesis by Pinard et al. are not publicly available, a representative workflow can be described based on the published information.

Caption: Generalized 6-step synthesis workflow for L-687,414.

In Vitro Electrophysiology

-

Male Sprague-Dawley rats (150-200g) are decapitated and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, gassed with 95% O2/5% CO2.

-

Coronal cortical slices (400 µm) are prepared using a vibratome.

-

Slices are allowed to recover in gassed aCSF at room temperature for at least 1 hour before recording.

-

Recordings are performed on cultured cortical neurons from neonatal rats.

-

The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, and 10 glucose, with 1 µM tetrodotoxin (B1210768) and 10 µM bicuculline (B1666979) methiodide to block voltage-gated sodium channels and GABAA receptors, respectively.

-

The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, and 2 Mg-ATP.

-

Cells are voltage-clamped at -60 mV.

-

NMDA-evoked inward currents are elicited by application of NMDA.

-

Concentration-response curves for NMDA are generated in the absence and presence of varying concentrations of L-687,414 to determine the pKb.

-

To determine the pKi, concentration-inhibition curves are constructed by applying increasing concentrations of L-687,414 against a fixed concentration of NMDA and glycine.

In Vivo Neuroprotection Studies

-

Male rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).

-

A midline incision is made in the neck, and the common carotid artery is exposed.

-

A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

-

After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

-

Body temperature is maintained at 37°C throughout the procedure.

-

L-687,414 or vehicle is administered intravenously as a bolus followed by a continuous infusion at the doses specified in Table 3.

-

Neurological deficit scoring is performed at various time points post-MCAO.

-

At the end of the experiment, animals are euthanized, and brains are removed for infarct volume analysis, typically using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Experimental Workflow for In Vivo Neuroprotection Assay

Caption: Workflow for the in vivo MCAO neuroprotection study.

Conclusion

L-687,414 is a valuable pharmacological tool for investigating the role of the glycine modulatory site on the NMDA receptor. Its unique profile as a low-efficacy partial agonist offers a potential therapeutic advantage over full antagonists by allowing for a degree of normal synaptic transmission while preventing excessive receptor activation. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and in the broader field of NMDA receptor pharmacology.

References

L-687,414: A Technical Guide to its Binding Affinity for NMDA Receptor Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of L-687,414, a partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding of L-687,414's interaction with the NMDA receptor complex.

Quantitative Binding Affinity of L-687,414

Table 1: Binding Affinity of L-687,414 for the NMDA Receptor Glycine Site

| Ligand | Receptor Preparation | pKi | Ki (nM) | Reference |

| L-687,414 | Rat Cortical Slices | 6.1 ± 0.09 | ~794 | [1] |

Note: The Ki value represents the equilibrium dissociation constant, with a lower value indicating a higher binding affinity. The provided data is for the native receptor complex and does not delineate affinities for specific GluN1/GluN2 subunit compositions. Further research with recombinantly expressed NMDA receptor subtypes would be necessary to determine the subunit-specific binding profile of L-687,414.

Experimental Protocols: Radioligand Binding Assay for the NMDA Receptor Glycine Site

The determination of binding affinity for ligands like L-687,414 at the NMDA receptor glycine site is typically achieved through competitive radioligand binding assays. The following protocol is a representative methodology based on established practices.

Materials and Reagents

-

Biological Sample: Rat cortical membranes or cells expressing recombinant NMDA receptors.

-

Radioligand: A high-affinity radiolabeled antagonist for the glycine site, such as [³H]L-689,560 or [³H]MDL 105,519.

-

Test Compound: L-687,414.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled glycine site agonist or antagonist (e.g., Glycine, D-Serine, or an unlabeled high-affinity antagonist).

-

Assay Buffer: Typically a Tris-HCl or HEPES based buffer at a physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation Cocktail: For detection of radioactivity.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

Experimental Procedure

-

Membrane Preparation:

-

Homogenize rat cortical tissue or cultured cells in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

Set up assay tubes or a 96-well plate for total binding, non-specific binding, and competitive binding with various concentrations of L-687,414.

-

Total Binding: Add membrane preparation, radioligand at a concentration near its Kd, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

-

Competitive Binding: Add membrane preparation, radioligand, and increasing concentrations of L-687,414.

-

Incubate all samples at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each tube/well through glass fiber filters using a vacuum manifold. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-687,414 concentration.

-

Determine the IC₅₀ value (the concentration of L-687,414 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value for L-687,414 using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways Modulated by L-687,414

L-687,414's mechanism of action is centered on its role as a partial agonist at the glycine binding site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation. Upon activation, the channel opens, allowing the influx of calcium ions (Ca²⁺), which acts as a second messenger to trigger a cascade of downstream intracellular signaling pathways.

As a partial agonist, L-687,414 binds to the glycine site and elicits a submaximal response compared to a full agonist like glycine. In the presence of saturating concentrations of glycine, L-687,414 can act as a competitive antagonist, reducing the overall activation of the NMDA receptor. This modulatory role is crucial for its therapeutic potential, as it may dampen excessive NMDA receptor activity associated with excitotoxicity without completely blocking normal synaptic function.

Conclusion

L-687,414 is a partial agonist at the glycine modulatory site of the NMDA receptor with a reported pKi of 6.1 in native tissue preparations. While specific binding affinities for individual NMDA receptor subunits remain to be fully elucidated, its mechanism of action through the modulation of NMDA receptor-mediated calcium influx highlights its potential for therapeutic intervention in conditions associated with aberrant glutamatergic neurotransmission. The methodologies and pathways described in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further investigation into its subunit selectivity is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide on the Intrinsic Activity of L-687,414 at the Glycine Site of the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intrinsic activity of L-687,414, a significant modulator of the N-methyl-D-aspartate (NMDA) receptor, at its glycine (B1666218) co-agonist site. L-687,414, chemically identified as R(+)-cis-beta-methyl-3-amino-1-hydroxypyrrolid-2-one, has been characterized as a partial agonist with low intrinsic activity, a property that has garnered interest for its therapeutic potential. This document synthesizes key quantitative data, details experimental protocols for its characterization, and visualizes relevant pathways and workflows to support further research and development.

Quantitative Data Summary

The intrinsic activity and binding affinity of L-687,414 at the NMDA receptor glycine site have been quantified through various in vitro experiments. The following table summarizes the key quantitative parameters from published studies.

| Parameter | Value | Species/Tissue | Experimental Method | Reference |

| pKi | 6.1 ± 0.09 | Rat Cultured Cortical Neurons | Concentration-inhibition curves | |

| pKb | 6.2 ± 0.12 | Rat Cultured Cortical Neurons | Whole-cell voltage-clamp | |

| Intrinsic Activity | ~10% of glycine | Rat Cultured Cortical Neurons | Whole-cell voltage-clamp | |

| Apparent Kb | 15 µM | Rat Cortical Slices | NMDA-evoked population depolarizations | |

| Anticonvulsant ED50 (NMDLA-induced seizures) | 19.7 mg/kg (i.v.) | Male Swiss Webster Mice | In vivo seizure model | [1] |

| Anticonvulsant ED50 (PTZ-induced seizures) | 13.0 mg/kg (i.v.) | Male Swiss Webster Mice | In vivo seizure model | [1] |

| Anticonvulsant ED50 (Electroshock-induced seizures) | 26.1 mg/kg (i.v.) | Male Swiss Webster Mice | In vivo seizure model | [1] |

| Anticonvulsant ED50 (Audiogenic seizures) | 5.1 mg/kg (i.p.) | DBA/2 Mice | In vivo seizure model | [1] |

Experimental Protocols

The characterization of L-687,414's activity at the NMDA receptor glycine site has relied on established neuropharmacological techniques. Below are detailed methodologies for key experiments cited in the literature.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is employed to measure the functional activity of L-687,414 by recording NMDA-evoked inward currents in cultured neurons.

-

Cell Preparation: Primary cultures of cortical neurons are prepared from rat embryos. The cerebral cortices are dissected, dissociated, and plated onto culture dishes. Neurons are maintained in a controlled environment for several days to allow for maturation.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Neurons are visualized using an inverted microscope. The extracellular solution typically contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.5 CaCl2, and 0.01 EDTA, with the pH adjusted to 8.0. The intracellular solution within the patch pipette usually consists of (in mM): 140 CsCl, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.2.

-

Experimental Procedure:

-

A neuron is selected, and a high-resistance seal is formed between the patch pipette and the cell membrane. The cell membrane is then ruptured to achieve the whole-cell configuration.

-

The neuron is held at a negative holding potential (e.g., -60 mV) to record inward currents.

-

NMDA receptor-mediated currents are evoked by the application of NMDA in the presence of a saturating concentration of the co-agonist glycine.

-

To determine the antagonist potency (pKb), concentration-response curves for NMDA are generated in the absence and presence of increasing concentrations of L-687,414. The rightward shift in the NMDA concentration-response curve is used to calculate the pKb.

-

To estimate intrinsic activity, the ability of L-687,414 to evoke a current in the absence of glycine is measured and compared to the maximal current evoked by a saturating concentration of glycine. The inability of L-687,414 to completely abolish inward currents in the presence of NMDA and glycine also indicates its partial agonist nature.

-

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of L-687,414 for the glycine binding site on the NMDA receptor complex.

-

Tissue Preparation: Membranes are prepared from the telencephalon of adult rats. The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

-

Binding Reaction:

-

The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor (e.g., [3H]glycine or other specific antagonists).

-

Increasing concentrations of unlabeled L-687,414 are added to compete with the radioligand for binding to the receptor.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioligand.

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of L-687,414 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Visualizations

The following diagrams illustrate the experimental workflow for assessing the intrinsic activity of L-687,414 and the signaling pathway of the NMDA receptor.

Caption: Experimental workflow for characterizing L-687,414.

Caption: NMDA receptor signaling and L-687,414 modulation.

Conclusion

L-687,414 is a well-characterized partial agonist at the glycine site of the NMDA receptor with low intrinsic activity. This pharmacological profile suggests that it can act as an antagonist in the presence of high concentrations of the endogenous co-agonist glycine, while maintaining a low level of receptor activation. This "modulatory" activity may offer a therapeutic advantage over full antagonists by potentially reducing the side effects associated with complete NMDA receptor blockade. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on novel modulators of the NMDA receptor for various neurological and psychiatric disorders.

References

Pharmacological Profile of L-687,414: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-687,414, also known as (+)-cis-4-methyl-HA-966, is a significant pharmacological tool and potential therapeutic agent that acts on the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of the pharmacological properties of L-687,414, detailing its mechanism of action, binding affinities, functional activities, and effects in various experimental models. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers and professionals in the field of drug development.

Core Mechanism of Action

L-687,414 is characterized as a low-efficacy partial agonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[1][2] The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. As a partial agonist, L-687,414 binds to the glycine site and elicits a submaximal response compared to the full agonist, glycine.[2] This property allows it to act as a functional antagonist in the presence of high concentrations of endogenous glycine, while maintaining a minimal level of receptor activation. This dual action is thought to contribute to its neuroprotective effects without completely abolishing normal synaptic transmission.[1][2]

Quantitative Pharmacological Data

The pharmacological activity of L-687,414 has been quantified through various in vitro and electrophysiological assays. The following tables summarize the key quantitative data available for L-687,414.

Table 1: In Vitro Binding and Functional Affinity of L-687,414

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| pKi | 6.1 ± 0.09 | Rat Cultured Cortical Neurons | Concentration-Inhibition Curves | [1][2] |

| pKb | 6.2 ± 0.12 | Rat Cultured Cortical Neurons | Whole-Cell Voltage-Clamp | [1][2] |

| Apparent Kb | 15 µM | Rat Cortical Slices | Antagonism of NMDA-evoked population depolarizations | [1][2] |

Table 2: Functional Activity of L-687,414

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Estimated Intrinsic Activity | ~10% of glycine | Rat Cultured Cortical Neurons | Whole-Cell Voltage-Clamp | [1][2] |

Table 3: In Vivo Anticonvulsant Activity of L-687,414 in Mice

| Seizure Model | ED50 (mg/kg, i.v.) | Reference |

| N-methyl-D,L-aspartic acid (NMDLA) induced | 19.7 | [3] |

| Pentylenetetrazol (PTZ) induced | 13.0 | [3] |

| Electroshock induced | 26.1 | [3] |

| Audiogenic (DBA/2 mice, i.p.) | 5.1 | [3] |

Experimental Protocols

Radioligand Binding Assay for pKi Determination

Objective: To determine the binding affinity (Ki) of L-687,414 for the glycine site on the NMDA receptor complex.

Principle: This competitive binding assay measures the ability of L-687,414 to displace a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor in a rat brain membrane preparation. The concentration of L-687,414 that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Materials:

-

Radioligand: [3H]glycine or a suitable [3H]-labeled competitive antagonist for the glycine site.

-

Tissue Preparation: Crude synaptic membranes from rat cerebral cortex.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-acetate, pH 7.4.

-

-

Non-specific binding control: A high concentration of unlabeled glycine (e.g., 1 mM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation (approx. 100-200 µg protein), a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of L-687,414.

-

For total binding, omit L-687,414.

-

For non-specific binding, add a saturating concentration of unlabeled glycine.

-

Incubate the mixture at 4°C for a predetermined time to reach equilibrium (e.g., 30 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the L-687,414 concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To characterize the functional activity of L-687,414 on NMDA receptor-mediated currents.

Principle: This technique allows for the measurement of ionic currents across the cell membrane of a single neuron while controlling the membrane potential. By applying NMDA and glycine to activate the NMDA receptors, the effect of L-687,414 on the resulting inward current can be quantified.

Materials:

-

Cell Preparation: Primary cultured cortical neurons from rats.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine (or as specified), pH 7.4.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 11 EGTA, 2 MgCl2, 1 CaCl2, 4 ATP-Mg, pH 7.2.

-

-

Agonists: NMDA, Glycine.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes (resistance 3-5 MΩ).

Procedure:

-

Cell Culture: Culture primary cortical neurons on glass coverslips.

-

Recording Setup:

-

Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries and fill with the internal solution.

-

-

Whole-Cell Configuration:

-

Approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell interior.

-

-

Data Acquisition:

-

Clamp the membrane potential at a holding potential of -60 mV or -70 mV.

-

Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 1 µM) to the cell to evoke an inward current.

-

After establishing a stable baseline response, co-apply varying concentrations of L-687,414 with the NMDA and glycine solution.

-

To determine the intrinsic activity, apply L-687,414 in the absence of added glycine but in the presence of NMDA.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked inward currents in the absence and presence of L-687,414.

-

Construct a concentration-response curve for the inhibition of the NMDA-evoked current by L-687,414 to determine the pKb.

-

Calculate the intrinsic activity as the percentage of the maximal response to a saturating concentration of glycine.

-

Visualizations

NMDA Receptor Signaling Pathway and L-687,414 Interaction

Caption: NMDA receptor signaling pathway and the modulatory role of L-687,414.

Experimental Workflow for In Vivo Neuroprotection Study

References

An In-Depth Technical Guide to the Anticonvulsant Properties of L-687,414

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-687,414, identified as R(+)-cis-β-methyl-3-amino-1-hydroxypyrrolid-2-one, is a partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of its anticonvulsant properties, detailing its mechanism of action, efficacy in various preclinical seizure models, and the experimental protocols used for its evaluation. The quantitative data presented herein, along with detailed methodologies and pathway visualizations, offer a valuable resource for researchers in the fields of neuroscience and drug development.

Core Mechanism of Action

L-687,414 exerts its anticonvulsant effects by modulating the activity of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. Upon activation, the channel opens, allowing the influx of Ca²⁺ and Na⁺ ions, which leads to neuronal depolarization and the propagation of excitatory signals.

Dysregulation of NMDA receptor activity is implicated in the pathophysiology of epilepsy. Excessive activation can lead to excitotoxicity and seizure generation. L-687,414 acts as a partial agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. This means that while it binds to the receptor, it elicits a submaximal response compared to a full agonist like glycine. By occupying the glycine site, L-687,414 can competitively inhibit the binding of the endogenous full agonist, thereby reducing the overall activation of the NMDA receptor and dampening excessive excitatory neurotransmission. This modulation of NMDA receptor activity is the primary mechanism underlying the anticonvulsant properties of L-687,414.

Quantitative Data on Anticonvulsant Efficacy

The anticonvulsant activity of L-687,414 has been evaluated in several well-established rodent models of seizures. The median effective dose (ED50) required to protect against seizures varies depending on the model and the route of administration, highlighting the compound's potency against different seizure types.

| Seizure Model | Animal Strain | Route of Administration | ED50 (mg/kg) | Citation |

| N-methyl-D,L-aspartic acid (NMDLA)-induced Seizures | Male Swiss Webster Mice | Intravenous (i.v.) | 19.7 | [1] |

| Pentylenetetrazol (PTZ)-induced Seizures | Male Swiss Webster Mice | Intravenous (i.v.) | 13.0 | [1] |

| Maximal Electroshock (MES)-induced Seizures | Male Swiss Webster Mice | Intravenous (i.v.) | 26.1 | [1] |

| Audiogenic Seizures | DBA/2 Mice | Intraperitoneal (i.p.) | 5.1 | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

N-methyl-D,L-aspartic acid (NMDLA)-Induced Seizure Test

This model assesses a compound's ability to antagonize seizures induced by the direct activation of NMDA receptors.

-

Animal Model: Male Swiss Webster mice.

-

Procedure:

-

Animals are administered L-687,414 or vehicle intravenously 15 minutes prior to the seizure-inducing agent.[1]

-

NMDLA is administered to induce tonic convulsions.

-

The primary endpoint is the presence or absence of a tonic seizure within a specified observation period.

-

The ED50 is calculated as the dose of L-687,414 that protects 50% of the animals from tonic seizures.

-

Pentylenetetrazol (PTZ)-Induced Seizure Test

PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures, making this a widely used model for screening anticonvulsant drugs.

-

Animal Model: Male Swiss Webster mice.

-

Procedure:

-

L-687,414 or vehicle is administered intravenously 15 minutes before PTZ.[1]

-

A convulsant dose of PTZ is administered.

-

Animals are observed for the occurrence of seizures.

-

The ED50 is determined as the dose of the compound that prevents seizures in 50% of the animals.

-

Maximal Electroshock (MES)-Induced Seizure Test

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

-

Animal Model: Male Swiss Webster mice.

-

Procedure:

-

L-687,414 or vehicle is administered intravenously 15 minutes prior to the electroshock.[1]

-

A supramaximal electrical stimulus is delivered via corneal or ear-clip electrodes.

-

The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

-

The ED50 is the dose that protects 50% of the animals from the tonic hindlimb extension.

-

Audiogenic Seizure Test

DBA/2 mice are genetically susceptible to seizures induced by a loud auditory stimulus, providing a model for reflex epilepsy.

-

Animal Model: DBA/2 mice.

-

Procedure:

-

L-687,414 or vehicle is administered intraperitoneally 30 minutes before the auditory stimulus.[1]

-

Mice are placed in an acoustic chamber and exposed to a high-intensity sound (e.g., 120 dB bell).[1]

-

The seizure response, typically consisting of wild running, clonic convulsions, and tonic extension, is observed.

-

Protection is defined as the absence of the tonic seizure component, and the ED50 is calculated accordingly.

-

Conclusion

L-687,414 demonstrates significant anticonvulsant properties across a range of preclinical models, consistent with its mechanism of action as a partial agonist at the glycine site of the NMDA receptor. Its efficacy against both chemically and electrically induced seizures, as well as in a genetic model of reflex epilepsy, suggests a broad spectrum of potential therapeutic utility. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for further investigation into the therapeutic potential of L-687,414 and other modulators of the NMDA receptor glycine site in the treatment of epilepsy. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profile of L-687,414 and exploring its efficacy in more chronic models of epilepsy to fully assess its clinical potential.

References

L-687,414 and Its Effects on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-687,414 is a potent and selective partial agonist at the strychnine-insensitive glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. Its unique pharmacological profile, characterized by low intrinsic efficacy, has positioned it as a compound of interest for investigating the nuanced roles of NMDA receptor modulation in synaptic plasticity and neuroprotection. This technical guide provides an in-depth analysis of the effects of L-687,414 on synaptic plasticity, consolidating quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The data indicate that L-687,414, at neuroprotective concentrations, permits NMDA receptor-dependent long-term potentiation (LTP), a key cellular correlate of learning and memory, while potentially mitigating the excitotoxic consequences of excessive NMDA receptor activation. This suggests a therapeutic window for glycine site partial agonists in neurological disorders characterized by both synaptic dysfunction and neuronal damage.

Introduction

The NMDA receptor is a critical mediator of excitatory synaptic transmission and plasticity in the central nervous system. Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to their respective binding sites on the GluN2 and GluN1 subunits. The glycine modulatory site offers a strategic target for therapeutic intervention, as its modulation can fine-tune NMDA receptor activity rather than causing a complete blockade, which is often associated with significant side effects.

L-687,414 (R(+)-cis-beta-methyl-3-amino-1-hydroxypyrrolid-2-one) is a low-efficacy partial agonist at this glycine site.[1][2][3] This means that while it binds to the receptor, it elicits a submaximal response compared to a full agonist like glycine.[2][3] This property is central to its effects on synaptic plasticity, allowing for a degree of NMDA receptor function sufficient for physiological processes like LTP while preventing the excessive calcium influx that can lead to excitotoxicity.

Quantitative Data on L-687,414's Interaction with the NMDA Receptor and its Effect on Long-Term Potentiation

The following tables summarize the key quantitative findings from in vitro and in vivo studies on L-687,414.

Table 1: In Vitro Pharmacological Profile of L-687,414 [2][3]

| Parameter | Value | Description |

| Apparent Kb (NMDA-evoked depolarization) | 15 µM | Concentration of L-687,414 required to occupy 50% of the glycine binding sites in rat cortical slices, measured by its antagonism of NMDA-evoked population depolarizations.[2][3] |

| pKb (NMDA-evoked inward current) | 6.2 ± 0.12 | The negative logarithm of the Kb value, derived from the shift in the concentration-response curve for NMDA-evoked inward currents in cultured rat cortical neurons.[2][3] |

| pKi (glycine site affinity) | 6.1 ± 0.09 | The negative logarithm of the inhibition constant, determined from concentration-inhibition curves for the glycine site on the NMDA receptor complex.[2][3] |

| Estimated Intrinsic Activity | ~10% of glycine | The ability of L-687,414 to activate the NMDA receptor, expressed as a percentage of the maximal activation achieved by the full agonist glycine.[2][3] |

Table 2: In Vivo Effect of L-687,414 on Long-Term Potentiation (LTP) in the Rat Dentate Gyrus [2]

| Treatment Group | Dosing Regimen | Effect on LTP |

| Saline (Control) | 0.4 ml kg-1 followed by 0.0298 ml min-1 | Robust LTP |

| MK-801 | 0.12 mg kg-1 i.v. followed by 1.8 µg kg-1 h-1 | LTP effectively abolished |

| L-687,414 | 28 mg kg-1 i.v. followed by 28 mg kg-1 h-1 | LTP remained largely intact |

Effects on Synaptic Plasticity

Long-Term Potentiation (LTP)

A key finding is that L-687,414, when administered at doses known to be neuroprotective in models of stroke, does not prevent the induction of NMDA receptor-dependent LTP in the dentate gyrus of anesthetized rats.[2] This contrasts sharply with the effects of the non-competitive NMDA receptor antagonist MK-801, which completely abolishes LTP under similar conditions.[2] This suggests that the low level of intrinsic activity of L-687,414 at the glycine site is sufficient to permit the physiological activation of NMDA receptors required for the induction of LTP.[2]

Long-Term Depression (LTD)

Direct experimental evidence for the effect of L-687,414 on long-term depression (LTD) is currently lacking in the published literature. However, studies on other NMDA receptor glycine site partial agonists, such as GLYX-13, have shown an ability to reduce the magnitude of LTD. Given the similar mechanism of action, it is plausible that L-687,414 may also modulate LTD, potentially by limiting the smaller, prolonged calcium influx that is thought to underlie this form of synaptic plasticity. This remains an important area for future investigation.

Signaling Pathways

The partial agonism of L-687,414 at the NMDA receptor glycine site allows for a nuanced modulation of downstream signaling pathways critical for synaptic plasticity.

Caption: Signaling pathway of L-687,414 in modulating synaptic plasticity.

L-687,414 acts as a partial agonist at the GluN1 subunit's glycine binding site. In the presence of glutamate binding to the GluN2 subunit, L-687,414 allows for a modulated influx of calcium (Ca²⁺) through the NMDA receptor channel. This level of Ca²⁺ influx is sufficient to activate downstream signaling cascades pivotal for LTP, such as the activation of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate various substrates, leading to the insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors into the postsynaptic membrane, a hallmark of LTP expression. Furthermore, CaMKII can activate transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression that support the late phase of LTP.

Experimental Protocols

The following are detailed descriptions of the key experimental methodologies used to characterize the effects of L-687,414 on synaptic plasticity.

In Vitro Antagonism of NMDA-Evoked Depolarizations in Rat Cortical Slices

This protocol is designed to determine the apparent Kb of L-687,414.

-

Slice Preparation: Coronal slices (450 µm thick) of the cerebral cortex are prepared from adult rats in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, and glucose 10, gassed with 95% O2/5% CO2.

-

Recording: Slices are transferred to a recording chamber and superfused with aCSF at 32°C. Extracellular field potentials are recorded from layer V/VI.

-

NMDA Application: NMDA (30 µM) is applied for 30 seconds every 10 minutes to elicit reproducible depolarizations.

-

L-687,414 Application: After establishing a stable baseline of NMDA-evoked depolarizations, L-687,414 is added to the superfusion medium at various concentrations.

-

Data Analysis: The concentration of L-687,414 that produces a 50% reduction in the NMDA-evoked depolarization is determined to calculate the apparent Kb value.

Caption: Workflow for determining the apparent Kb of L-687,414 in cortical slices.

Whole-Cell Voltage-Clamp Recordings in Cultured Cortical Neurons

This method is used to determine the pKb and intrinsic activity of L-687,414.

-

Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured for 7-14 days.

-

Recording: Whole-cell voltage-clamp recordings are performed on individual neurons. The extracellular solution contains (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, HEPES 10, glucose 10, and tetrodotoxin (B1210768) 0.001 to block action potentials. The intracellular solution contains (in mM): CsF 140, EGTA 11, HEPES 10.

-

NMDA Application: NMDA is applied at various concentrations to generate a concentration-response curve for inward currents.

-

L-687,414 Co-application: The concentration-response curve for NMDA is repeated in the presence of a fixed concentration of L-687,414. The rightward shift of the curve is used to calculate the pKb.

-

Intrinsic Activity: To estimate intrinsic activity, the ability of L-687,414 to elicit an inward current in the absence of exogenous glycine is measured and compared to the maximal current elicited by a saturating concentration of glycine.

Caption: Workflow for whole-cell voltage-clamp experiments.

In Vivo Electrophysiology in the Rat Dentate Gyrus

This protocol assesses the effect of L-687,414 on LTP in an intact animal model.

-

Animal Preparation: Adult male rats are anesthetized, and their body temperature is maintained. A stimulating electrode is placed in the medial perforant path, and a recording electrode is placed in the hilus of the dentate gyrus.

-

Baseline Recording: Test stimuli are delivered to the perforant path to evoke field excitatory postsynaptic potentials (fEPSPs). A stable baseline of fEPSP responses is recorded for at least 30 minutes.

-

Drug Administration: L-687,414, MK-801, or saline is administered intravenously as a bolus followed by a continuous infusion.

-

LTP Induction: High-frequency stimulation (e.g., 10 bursts of 4 pulses at 100 Hz) is delivered to the perforant path to induce LTP.

-

Post-Tetanic Recording: fEPSPs are recorded for at least 60 minutes following the high-frequency stimulation.

-

Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope or amplitude compared to the pre-tetanus baseline.

Caption: Workflow for in vivo LTP experiments in the rat dentate gyrus.

Conclusion

L-687,414, as a low-efficacy partial agonist at the NMDA receptor glycine site, presents a compelling pharmacological profile. It demonstrates the ability to maintain a level of NMDA receptor function sufficient for the induction of long-term potentiation, a crucial process for learning and memory, at concentrations that are neuroprotective. This dissociation between preserving synaptic plasticity and preventing excitotoxicity highlights the therapeutic potential of modulating, rather than blocking, NMDA receptor activity. While its effects on long-term depression require further investigation, the existing data strongly support the continued exploration of glycine site partial agonists as a promising strategy for the treatment of neurological disorders where both synaptic integrity and neuronal survival are compromised.

References

- 1. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]

- 2. A NMDA receptor glycine site partial agonist, GLYX-13, that simultaneously enhances LTP and reduces LTD at Schaffer collateral-CA1 synapses in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

L-687,414: A Technical Whitepaper on its Application in Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of L-687,414, a pivotal research compound in the study of schizophrenia. L-687,414 is a selective, brain-penetrant partial agonist for the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. Its ability to induce a state of NMDA receptor hypofunction has established it as a critical tool for modeling schizophrenia-like symptoms in preclinical studies. This whitepaper details the compound's mechanism of action, summarizes key quantitative pharmacological data, outlines experimental protocols for its use, and visualizes its role in signaling pathways and research workflows. The insights provided herein are intended to support researchers and drug development professionals in leveraging L-687,414 to investigate the pathophysiology of schizophrenia and to screen novel therapeutic agents.

Introduction: The Glutamate (B1630785) Hypothesis and L-687,414

For decades, the dopamine (B1211576) hypothesis dominated schizophrenia research. However, mounting evidence points to a significant role for glutamatergic system dysfunction, specifically the hypofunction of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This "glutamate hypothesis" is supported by findings that NMDA receptor antagonists like phencyclidine (PCP) and ketamine can induce a full range of positive, negative, and cognitive symptoms of schizophrenia in healthy individuals.[3][4]

L-687,414, chemically known as (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one, has emerged as a crucial pharmacological tool to probe this hypothesis.[5] Unlike channel-blocking antagonists such as MK-801, L-687,414 acts as a low-efficacy partial agonist at the glycine co-agonist site on the NMDA receptor.[6][7] This unique mechanism allows for the induction of a controlled state of NMDA receptor hypofunction, making it an invaluable agent for creating animal models of schizophrenia and for the preclinical assessment of potential antipsychotic drugs.[8][9]

Core Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[10][11] L-687,414 exerts its effect by binding to this glycine modulatory site.

As a partial agonist , it possesses both agonistic and antagonistic properties:

-

Agonist Activity: It can activate the receptor, but to a significantly lesser degree than the full agonist, glycine. Its intrinsic activity is estimated to be approximately 10% of that of glycine.[6][7]

-

Antagonist Activity: By occupying the glycine binding site, it competitively blocks the binding of endogenous full agonists like glycine and D-serine, thereby reducing overall NMDA receptor activation.

This dual action results in a net decrease in NMDA receptor function, particularly under conditions of high glutamatergic activity, while potentially permitting a baseline level of synaptic transmission.[6][7] This profile is thought to offer a therapeutic advantage over neutral antagonists by allowing for a degree of normal synaptic function while preventing excessive receptor activation.[6]

Pharmacological Data Profile

The quantitative pharmacological characteristics of L-687,414 have been defined through various in vitro and in vivo experiments.

Table 1: In Vitro Pharmacological Data for L-687,414

| Parameter | Value | Description | Source |

| pKi | 6.1 ± 0.09 | The negative logarithm of the inhibitor constant (Ki) from concentration-inhibition curves, indicating binding affinity for the glycine site. | [6] |

| pKb | 6.2 ± 0.12 | The negative logarithm of the antagonist constant (Kb) from whole-cell voltage-clamp experiments, indicating functional antagonist potency. | [6] |

| Apparent Kb | 15 µM | The concentration of L-687,414 required to produce a two-fold rightward shift in the agonist concentration-response curve in rat cortical slices. | [6] |

| Intrinsic Activity | ~10% of glycine | The maximal effect of L-687,414 as a percentage of the maximal effect of the full agonist, glycine, in whole-cell voltage-clamp experiments. | [6][7] |

Table 2: In Vivo Anticonvulsant Efficacy (ED₅₀) of L-687,414 in Mice

The ED₅₀ represents the dose required to produce an anticonvulsant effect in 50% of the test population.

| Seizure Model | ED₅₀ (mg/kg) | Route of Administration | Source |

| N-methyl-D,L-aspartic acid (NMDLA) | 19.7 | Intravenous (i.v.) | [12] |

| Pentylenetetrazol (PTZ) | 13.0 | Intravenous (i.v.) | [12] |

| Electroshock | 26.1 | Intravenous (i.v.) | [12] |

| Audiogenic (DBA/2 mice) | 5.1 | Intraperitoneal (i.p.) | [12] |

Experimental Protocols and Methodologies

L-687,414 is utilized in a range of experimental paradigms to investigate NMDA receptor function and to model schizophrenia.

In Vitro Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the functional antagonism and partial agonism of L-687,414 at the NMDA receptor.

Objective: To determine how L-687,414 affects NMDA-evoked inward electrical currents in neurons.

Methodology:

-

Cell Preparation: Primary cortical neurons are cultured from rat embryos.

-

Recording Setup: Neurons are visualized under a microscope, and a glass micropipette (recording electrode) is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential.

-

NMDA Application: A solution containing a fixed concentration of NMDA is applied to the neuron, causing the opening of NMDA receptor channels and generating an inward electrical current, which is measured by the recording electrode.

-

L-687,414 Application:

-

To measure antagonism , concentration-response curves for NMDA are generated in the absence and presence of increasing concentrations of L-687,414. The rightward shift in the curve is used to calculate the pKb value.[6]

-

To measure partial agonism , L-687,414 is applied in the absence of glycine. The resulting inward current is compared to the maximum current evoked by a saturating concentration of glycine to determine its intrinsic activity.[6][7]

-

-

Data Analysis: Current amplitudes are recorded and analyzed to determine parameters like pKb and intrinsic activity.

In Vivo Protocol: NMDA Hypofunction Model of Schizophrenia

This animal model is used to screen for potential antipsychotic compounds by testing their ability to reverse behavioral abnormalities induced by L-687,414.

Objective: To assess the antipsychotic-like potential of a test compound by measuring its effect on L-687,414-induced hyperlocomotion in rodents.

Methodology:

-

Acclimatization: Rodents (mice or rats) are acclimatized to the testing environment (e.g., an open-field arena equipped with infrared beams to track movement).

-

Test Compound Administration: Animals are pre-treated with either the vehicle or the novel test compound being investigated (e.g., a TAAR1 agonist).[8][9]

-

L-687,414 Administration: After a set pre-treatment time, animals are administered a dose of L-687,414 known to induce hyperlocomotion.

-

Behavioral Recording: The animals are immediately placed back into the open-field arena, and locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration.

-

Data Analysis: The locomotor activity of the group receiving the test compound + L-687,414 is compared to the group receiving vehicle + L-687,414. A significant reduction in hyperlocomotion suggests the test compound has potential antipsychotic efficacy.[8][9]